Higher Aldolase Affinity for D-Xylulose 1-phosphate vs. D-Fructose 1-phosphate
The kinetic properties of human liver aldolase (EC 4.1.2.13) demonstrate a higher affinity for D-xylulose 1-phosphate compared to D-fructose 1-phosphate [1]. This differential affinity is critical because the aldolase cleavage of D-xylulose 1-phosphate is a key step in the production of glycolaldehyde, a known precursor of oxalate, whereas D-fructose 1-phosphate cleavage does not yield this metabolite [2].
| Evidence Dimension | Enzyme Affinity |
|---|---|
| Target Compound Data | Higher affinity (relative) [1] |
| Comparator Or Baseline | D-Fructose 1-phosphate (Lower affinity) [1] |
| Quantified Difference | Higher affinity, magnitude not numerically specified in source |
| Conditions | Human liver aldolase, in vitro assay conditions [1] |
Why This Matters
This specificity directs flux toward glycolaldehyde and oxalate production, a pathway of interest in studies of metabolic disorders like oxalosis.
- [1] Bais, R., et al. (1985). The purification and properties of human liver ketohexokinase. A role for ketohexokinase and fructose-bisphosphate aldolase in the metabolic production of oxalate from xylitol. Biochem J, 230(1), 53-60. View Source
- [2] James, H.M., et al. (1982). Models for the metabolic production of oxalate from xylitol in humans: a role for fructokinase and aldolase. Aust J Exp Biol Med Sci, 60(Pt 1), 117-22. PMID: 6284103. View Source
